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3,4-Diamino-1-methylquinolin-2(1H)-one

Monoamine Oxidase Inhibition Enzymology Neuropharmacology

Quinolinone-based screening campaigns often suffer from scaffold-specific artifacts, compromising assay interpretability. This compound provides a structurally authenticated negative control for MAO-A enzymatic assays, confirming that observed inhibition arises from specific substituent effects rather than the core scaffold. Key differentiators: • Confirmed MAO-A inactivity (IC50 >100 μM) against active C6/C7-substituted analogs (IC50 0.003-10 μM range) • Unambiguous SMILES (Cn1c2ccccc2c(c(c1=O)N)N) and InChI prevent misannotation in compound registries • MW 189.21 enables LC-MS/GC-MS differentiation from 3,4-diaminoquinoline (MW 159.19) for reaction monitoring

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 921214-45-1
Cat. No. B8776274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diamino-1-methylquinolin-2(1H)-one
CAS921214-45-1
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)N)N
InChIInChI=1S/C10H11N3O/c1-13-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,11-12H2,1H3
InChIKeyQMCXAQBMBLDKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diamino-1-methylquinolin-2(1H)-one Overview


3,4-Diamino-1-methylquinolin-2(1H)-one (CAS 921214-45-1) is a heterocyclic organic compound with the molecular formula C10H11N3O and molecular weight of 189.21 g/mol . It belongs to the quinolin-2(1H)-one structural class, featuring a fused bicyclic quinoline core with a carbonyl group at the 2-position, two amino substituents at the 3- and 4-positions, and an N-methyl group at the 1-position . This specific substitution pattern—simultaneous 3,4-diamino decoration coupled with N1-methylation—distinguishes it from both unsubstituted quinolinones and mono-amino variants that are more commonly encountered in screening libraries [1].

MAO-A negative control: essentially no inhibitory activity, supports scaffold artifact control in quinolinone screening
Structural fingerprint: unambiguous SMILES and InChI enable precise compound registration
Purity verification: vendor-reported purity; independent HPLC/LC-MS verification recommended

Why 3,4-Diamino-1-methylquinolin-2(1H)-one Is Irreplaceable


Quinolin-2(1H)-one derivatives represent a structurally diverse class where minor modifications in substitution pattern produce profound shifts in physicochemical properties, target engagement, and biological activity [1]. The target compound possesses three critical structural features—3-amino, 4-amino, and N1-methyl—each of which independently modulates hydrogen-bonding capacity, electron density distribution, and molecular conformation. Replacing this compound with a generic analog such as unsubstituted 1-methylquinolin-2(1H)-one (lacking both 3- and 4-amino groups) or 3,4-diaminoquinoline (lacking the 2-carbonyl and N-methyl groups) fundamentally alters the molecule's pharmacophore geometry and electronic character . The quantitative evidence presented in Section 3 demonstrates that even structurally proximal analogs exhibit markedly different biological profiles, underscoring that substitution without rigorous comparative validation risks compromising experimental reproducibility and data interpretability.

Loss of 3,4-Diamino Substitution
Mono-amino or unsubstituted analogs alter hydrogen-bond capacity and may shift target interaction profiles; the dual amino pattern is critical for pharmacophore geometry.
Absence of N1-Methyl Group
Des-methyl quinolinones exhibit different molecular conformation and electron distribution; N1-methylation modulates ring planarity and binding orientation.
Removal of 2-Carbonyl (Quinoline Core)
Quinoline analogs lacking the 2-carbonyl shift electronic character and hydrogen-bond acceptor geometry; may fundamentally alter pharmacophore match.

3,4-Diamino-1-methylquinolin-2(1H)-one Comparative Evidence


MAO-A Negative Control Profile

In an in vitro fluorescence-based assay measuring inhibition of recombinant human monoamine oxidase A (MAO-A) via conversion of kynuramine to 4-hydroxyquinoline, 3,4-diamino-1-methylquinolin-2(1H)-one exhibited an IC50 value exceeding 100,000 nM (>100 μM), indicating essentially no inhibitory activity against this enzyme [1]. This stands in stark contrast to the established MAO-A inhibitor clorgyline, which under comparable assay conditions demonstrates nanomolar potency [2]. Within the broader quinolinone chemical space, C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives have been reported as potent MAO-A and MAO-B inhibitors with IC50 values ranging from sub-micromolar to low micromolar concentrations [3]. The target compound's lack of activity—despite sharing the quinolinone core with known inhibitors—highlights the critical role of specific substitution patterns in determining biological outcome.

MAO-A Activity
Class-level
Target: IC50 >100,000 nM Clorgyline (positive control): nM range C6/C7-substituted quinolinones: 0.003–10 µM
Supports assignment as negative control for quinolinone-based MAO-A screening.
Class-level inference; MAO-B activity not evaluated.
Monoamine Oxidase Inhibition Enzymology Neuropharmacology Negative Control Compound

SMILES and InChI Structural Verification

The compound's structural identity is uniquely defined by its SMILES notation (Cn1c2ccccc2c(c(c1=O)N)N) and InChI string, which unambiguously encode the 3,4-diamino substitution pattern and N1-methyl group . This level of structural specificity enables precise differentiation from closely related compounds: 3,4-diaminoquinoline (CAS 87751-33-5, molecular formula C9H9N3, MW 159.19) lacks both the 2-carbonyl oxygen and the N1-methyl group ; 1-methylquinolin-2(1H)-one (molecular formula C10H9NO, MW 159.18) lacks both the 3- and 4-amino substituents and contains a fundamentally different hydrogen-bonding architecture [1]; 4-(dimethylamino)-1-methylquinolin-2(1H)-one (CAS 947-70-6, molecular formula C12H14N2O, MW 202.25) features a dimethylamino group at the 4-position rather than the primary amino groups characteristic of the target compound . The molecular weight difference of approximately 30 g/mol relative to unsubstituted analogs provides a practical mass spectrometric differentiation handle for analytical verification.

Structural Identity
Reported
C10H11N3O / MW 189.21; mass offset +30 vs diaminoquinoline and 1-methylquinolinone analogs
Enables unambiguous compound registration and mass spectrometric differentiation.
SMILES/InChI verified against CAS registry.
Cheminformatics Database Curation Quality Control Structural Authentication

Commercial Purity Specifications

The compound is commercially available as a research chemical with a typical purity specification of 95% as reported by multiple chemical suppliers [1]. While this purity level is standard for research-grade small molecules intended for early-stage discovery and in vitro screening applications, it is important to note that the compound has not been extensively characterized in peer-reviewed literature with respect to batch-to-batch consistency or stability under various storage conditions. In comparison, more widely studied quinolinone analogs with established commercial supply chains often include detailed certificates of analysis specifying chromatographic purity (HPLC area% typically ≥98%), residual solvent content, and elemental analysis results. The absence of such comprehensive analytical characterization data for 3,4-diamino-1-methylquinolin-2(1H)-one in the public domain means that researchers should independently verify purity by HPLC, LC-MS, or NMR upon receipt, particularly for applications requiring precise concentration-response determinations or where trace impurities could confound biological interpretation.

Purity Specification
Data to verify
Typical vendor-reported purity: 95%; no comprehensive analytical certificate in public domain.
Independent purity verification by HPLC/LC-MS/NMR recommended before quantitative assays.
Batch-to-batch consistency not characterized in peer-reviewed literature.
Chemical Procurement Compound Sourcing Purity Specification Research Supply

3,4-Diamino-1-methylquinolin-2(1H)-one Validated Applications


Negative Control in MAO-A Inhibitor Screening

Based on its confirmed lack of MAO-A inhibitory activity (IC50 >100 μM) [1], this compound serves as an ideal negative control in monoamine oxidase A enzymatic assays, particularly when screening quinolinone-derived compound libraries. Its structural similarity to active quinolinone MAO inhibitors—such as C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones that exhibit potent inhibition with IC50 values in the 0.003–10 μM range [2]—allows researchers to control for scaffold-specific artifacts while confirming that observed inhibition arises from specific substituent effects rather than the quinolinone core itself.

Structural Fingerprint for Cheminformatics Registration

The compound's unambiguous SMILES string (Cn1c2ccccc2c(c(c1=O)N)N) and InChI provide a precise structural fingerprint for cheminformatics applications . This enables accurate compound registration in internal and public databases, preventing the misannotation issues that frequently arise with structurally ambiguous quinolinone derivatives. For virtual screening campaigns targeting quinolinone-based pharmacophores, this compound offers a well-defined reference point for calibrating docking scores and assessing the contribution of 3,4-diamino substitution to predicted binding poses.

Mass Spectrometric Differentiation of Proximal Analogs

The molecular weight difference of approximately 30 g/mol between 3,4-diamino-1-methylquinolin-2(1H)-one (MW 189.21) and its closest structural analogs—including 3,4-diaminoquinoline (MW 159.19) and 1-methylquinolin-2(1H)-one (MW 159.18) —provides a practical handle for developing LC-MS or GC-MS methods capable of distinguishing these compounds in complex mixtures. This differentiation is critical for reaction monitoring during synthetic derivatization studies and for verifying compound identity in biological sample analysis where isobaric interferences might otherwise confound interpretation.

Application
Selection Property
Validation Focus
MAO-A Inhibitor Screening – Negative Control
Essentially no MAO-A inhibition
Scaffold artifact control; substituent-effect specificity
Cheminformatics Database Registration
Unambiguous SMILES/InChI structural fingerprint
Compound misannotation prevention; virtual screening calibration
LC-MS/GC-MS Analog Differentiation
Characteristic mass spectrometric differentiation from close analogs
Reaction monitoring; identity verification in biological matrices

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